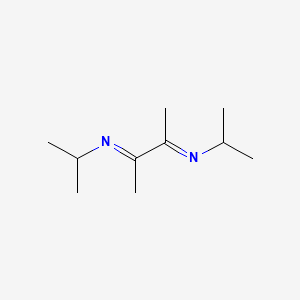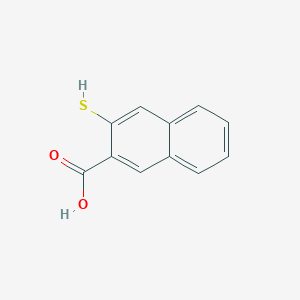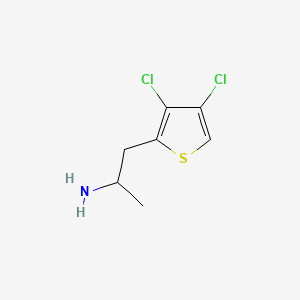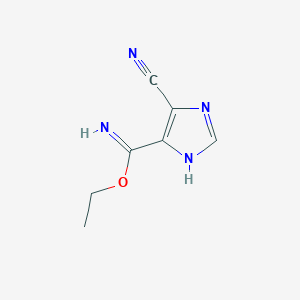
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile is a chiral organic compound with a hydroxyl group and a nitrile group attached to a cyclopentane ring The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, such as hydroboration-oxidation or epoxidation followed by ring-opening.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: Both the hydroxyl and nitrile groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-hydroxycyclopentane-1-carbonitrile depends on its specific application. In general, the compound’s functional groups (hydroxyl and nitrile) interact with molecular targets through various pathways, such as hydrogen bonding, nucleophilic attack, and coordination with metal ions. These interactions can influence biological activity, reactivity, and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-2-hydroxycyclopentane-1-carbonitrile: The enantiomer of the compound with opposite stereochemistry.
2-hydroxycyclopentane-1-carbonitrile: A racemic mixture of both enantiomers.
Cyclopentane-1-carbonitrile: Lacks the hydroxyl group.
Uniqueness
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6+/m1/s1 |
Clave InChI |
LXEPXMXJJFJNOU-RITPCOANSA-N |
SMILES isomérico |
C1C[C@@H]([C@H](C1)O)C#N |
SMILES canónico |
C1CC(C(C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)


![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)




